molecular formula C21H22N4O3S2 B2559283 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide CAS No. 333747-34-5

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2559283
CAS No.: 333747-34-5
M. Wt: 442.55
InChI Key: APZAOQLAMBRBFC-UHFFFAOYSA-N
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Description

N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide is a sulfonamide derivative featuring a 4,6-dimethylpyrimidin-2-yl sulfamoyl group attached to a phenyl ring, which is further linked to a propanamide chain substituted with a phenylthio moiety. This compound shares structural motifs with pharmacologically active molecules, particularly those targeting enzyme inhibition or protein-protein interactions.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-15-14-16(2)23-21(22-15)25-30(27,28)19-10-8-17(9-11-19)24-20(26)12-13-29-18-6-4-3-5-7-18/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZAOQLAMBRBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4,6-dimethylpyrimidin-2-amine, which is then reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is further reacted with 3-(phenylthio)propanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, while the phenylthio group may interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related molecules:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Biological Activity / Application Key References
Target Compound 4,6-Dimethylpyrimidin-2-yl sulfamoyl group; phenylthio-propanamide chain ~544.16 (estimated) Not explicitly stated; inferred potential as an enzyme inhibitor or intermediate
Necrosulfonamide (NSA) Substituted acrylamide group (5-nitrothiophene-2-yl) instead of phenylthio-propanamide 487.52 MLKL inhibitor; species-specific (human Cys86 alkylation)
Compound 3g Benzamide core with 4-methoxyphenyl and enone linker 544.16 Synthetic intermediate; yield = 60%, mp = 229–231°C
CAS 400863-72-1 Tetrahydrothienoquinoline-carboxamide backbone 481.55 (estimated) Pharmacological intermediate (exact use unspecified)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pyridin-2-yl sulfamoyl group; pentanamide chain 493.53 Yield = 76%; no explicit bioactivity reported

Key Structural and Functional Insights

Core Sulfamoyl Group Variations: The target compound’s 4,6-dimethylpyrimidin-2-yl sulfamoyl group distinguishes it from analogs with pyridin-2-yl (e.g., CAS 400863-72-1) or thiazol-2-yl substituents (e.g., derivatives in ).

Backbone Modifications: Compared to NSA (a known MLKL inhibitor), the replacement of the nitrothiophene-acrylamide group with a phenylthio-propanamide chain in the target compound suggests divergent mechanisms of action. NSA’s nitrothiophene group is critical for covalent binding to human MLKL, whereas the phenylthio group may favor non-covalent interactions or alternative targets .

Synthetic Feasibility :

  • Compound 3g (a structural analog) exhibits a 60% yield and melting point of 229–231°C, indicating moderate synthetic efficiency and thermal stability. The target compound’s synthesis may face similar challenges due to the bulky sulfamoyl and phenylthio groups .

Biological Relevance :

  • While NSA is validated for necroptosis inhibition, the target compound’s phenylthio-propanamide structure aligns with derivatives explored for antimicrobial or anticancer activity (e.g., thiazol-2-yl analogs in ). However, explicit bioactivity data for the target compound remain absent in the provided evidence .

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H22N4O4S
  • Molecular Weight : 426.49 g/mol
  • CAS Number : 328027-12-9

The structure features a pyrimidine ring, a sulfamoyl group, and a phenylthio moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The mechanism of action is believed to involve interaction with bacterial DNA and inhibition of essential enzymes.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed significant antibacterial activity against various strains, with MIC values ranging from 2 to 32 μg/mL depending on the bacterial species tested.
  • Target Bacteria : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating a broad-spectrum antimicrobial effect .
Bacterial StrainMIC (μg/mL)
E. coli16 - 32
S. aureus4 - 8
M. catarrhalis8

Antitumor Activity

The compound also exhibits promising antitumor properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines.

Case Studies:

  • Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in human lung cancer cell lines (HCC827 and NCI-H358) with IC50 values of approximately 6.26 μM and 6.48 μM, respectively .
  • Mechanism of Action : The proposed mechanism involves binding to DNA and disrupting replication processes, similar to other compounds in its class .

Pharmacokinetics and ADME Profiling

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.

Key Parameters:

  • Absorption : Moderate absorption with some limitations in membrane permeability.
  • Distribution : Predicted to distribute widely in tissues due to its lipophilic nature.
  • Metabolism : Likely metabolized by liver enzymes; specific metabolic pathways require further investigation.
  • Excretion : Primarily through renal pathways; monitoring for potential accumulation is advised.

Q & A

Q. How can the molecular structure of this compound be accurately determined?

Methodological Answer: X-ray crystallography is the gold standard for structural determination. Use single-crystal diffraction data refined via programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) . Visualization tools such as ORTEP-3 or WinGX can generate thermal ellipsoid plots to assess bond lengths, angles, and torsional conformations . Validate the structure by comparing experimental and calculated powder X-ray diffraction (PXRD) patterns to rule out polymorphism.

Q. What synthetic strategies are recommended for preparing this compound?

Methodological Answer: Adopt a stepwise approach:

Sulfamoylation: React 4,6-dimethylpyrimidin-2-amine with chlorosulfonic acid to introduce the sulfamoyl group.

Coupling: Use N-hydroxysuccinimide (NHS) or carbodiimide-mediated coupling to attach the phenylthio-propanamide moiety to the sulfamoylphenyl intermediate.

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for high-purity yields. Reference analogous syntheses of sulfamoylphenyl-propanamide derivatives for optimization .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm proton environments and carbon backbone integrity. Compare chemical shifts with structurally similar compounds (e.g., pyrimidine sulfonamides) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
  • Elemental Analysis: Verify C/H/N/S ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Variables: Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability .
  • Dose-Response Curves: Perform triplicate experiments with ≥6 concentration points to assess IC50_{50} reproducibility.
  • Target Validation: Use CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects if bioactivity discrepancies arise .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Utilize AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., sulfotransferases or pyrimidine-binding enzymes). Cross-validate docking poses with crystallographic data from related sulfamoyl-acetamide complexes .
  • QM/MM Simulations: Apply Gaussian or ORCA for electronic structure analysis of the sulfamoyl group’s charge distribution and hydrogen-bonding capacity .

Q. How can polymorphism impact bioactivity, and how is it detected?

Methodological Answer: Polymorphism alters solubility and bioavailability.

  • Detection: Compare experimental PXRD patterns with simulated data from single-crystal structures. Use differential scanning calorimetry (DSC) to identify melting-point variations between polymorphs .
  • Mitigation: Optimize crystallization solvents (e.g., switch from ethanol to acetonitrile) to isolate the thermodynamically stable form .

Q. What experimental designs address low solubility in in vitro assays?

Methodological Answer:

  • Co-solvent Systems: Use ≤0.5% DMSO or PEG-400 to maintain solubility without cytotoxicity.
  • Salt Formation: Screen counterions (e.g., HCl, sodium) to improve aqueous solubility.
  • Nanoparticle Formulation: Prepare liposomal or PLGA-based nanoformulations for cell-based studies .

Q. How should researchers handle discrepancies in NMR or IR spectral data?

Methodological Answer:

  • Solvent Effects: Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts.
  • 2D NMR: Employ COSY or HSQC to resolve overlapping proton signals in the phenylthio-propanamide region .
  • Dynamic IR: Track carbonyl (C=O) and sulfonamide (S=O) stretching frequencies across solid-state and solution phases .

Q. What strategies ensure stability under physiological conditions?

Methodological Answer:

  • Stress Testing: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light Sensitivity: Conduct UV-Vis spectroscopy (200–800 nm) to identify photodegradation products .

Q. How can researchers improve reproducibility in SAR or crystallographic studies?

Methodological Answer:

  • Pre-registration: Document synthetic protocols and crystallization conditions on platforms like Zenodo or OSF to reduce batch-to-batch variability.
  • Open Data: Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for peer validation .
  • Collaborative Validation: Engage independent labs to replicate key findings, particularly for contradictory bioactivity results .

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